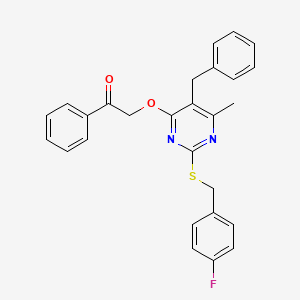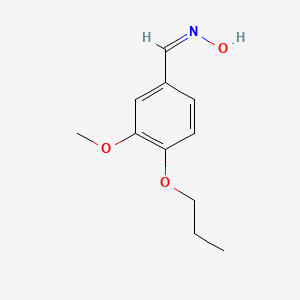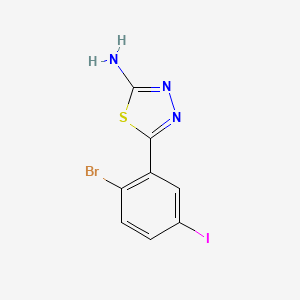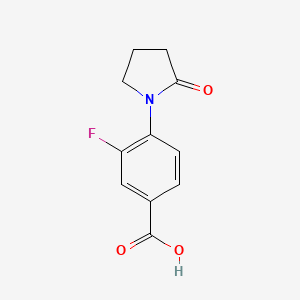
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-tert-butyl-9H-3,9-bicarbazole: is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two tert-butyl groups at the 3 and 6 positions of the carbazole structure. The addition of these bulky tert-butyl groups significantly alters the physical and chemical properties of the parent carbazole molecule, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Di-tert-butyl-9H-3,9-bicarbazole is typically synthesized through a Friedel-Crafts alkylation reaction. The process involves the reaction of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). The reaction conditions usually include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to ensure complete alkylation
Industrial Production Methods: In an industrial setting, the production of 3,6-Di-tert-butyl-9H-3,9-bicarbazole follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 3,6-Di-tert-butyl-9H-3,9-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydro derivatives
Substitution: Halogenated carbazole derivatives
科学的研究の応用
3,6-Di-tert-butyl-9H-3,9-bicarbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a monomeric precursor in the synthesis of new carbazole-based materials, such as ethynylphenyl derivatives.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent in photodynamic therapy and as a component in drug delivery systems.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and optical switching devices due to its hole-transporting characteristics and high glass transition temperature.
作用機序
The mechanism by which 3,6-Di-tert-butyl-9H-3,9-bicarbazole exerts its effects is primarily through its ability to transport holes in electronic devices. The tert-butyl groups at the 3 and 6 positions increase the compound’s glass transition temperature, enhancing its thermal stability and making it suitable for use in high-performance electronic applications. The molecular targets and pathways involved include:
Hole Transport: Facilitates the movement of positive charge carriers (holes) in electronic devices.
Photophysical Properties: Exhibits strong fluorescence, making it useful in optoelectronic applications.
類似化合物との比較
3,6-Di-tert-butylcarbazole: A simpler derivative with similar hole-transporting properties but without the additional carbazole unit.
9-(4-bromophenyl)-3,6-di-tert-butylcarbazole: A derivative with a bromophenyl group, used in the synthesis of more complex materials.
2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile: A complex derivative used in OLEDs and optical switching devices.
Uniqueness: 3,6-Di-tert-butyl-9H-3,9-bicarbazole stands out due to its unique combination of high thermal stability, strong fluorescence, and excellent hole-transporting properties. These characteristics make it a valuable material in the development of advanced electronic and optoelectronic devices.
特性
分子式 |
C32H32N2 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
3,6-ditert-butyl-9-(9H-carbazol-3-yl)carbazole |
InChI |
InChI=1S/C32H32N2/c1-31(2,3)20-11-15-29-25(17-20)26-18-21(32(4,5)6)12-16-30(26)34(29)22-13-14-28-24(19-22)23-9-7-8-10-27(23)33-28/h7-19,33H,1-6H3 |
InChIキー |
VFELXTMQARYVGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)NC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


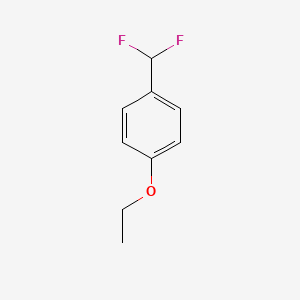
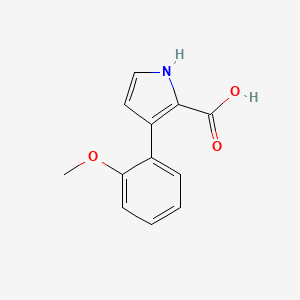
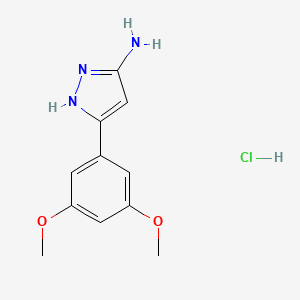

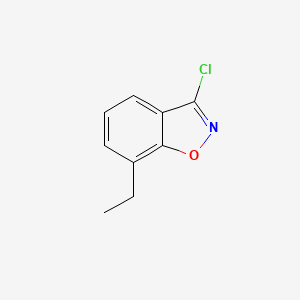
![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
